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Compound of Interest

Compound Name: Anthraquinone

Cat. No.: B042736

QSAR Analysis of Anthraquinones as Anticancer
Agents

Two notable studies highlight the application of 3D-QSAR in elucidating the anticancer
properties of anthraquinone derivatives. The first focuses on the inhibition of
Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in cancer cell metabolism, while the
second investigates the cytotoxicity of novel anthraquinone compounds against colon cancer
cells.

Study 1: Anthraquinone Derivatives as PGAM1
Inhibitors

A comprehensive 3D-QSAR study was conducted on a series of 62 anthraquinone derivatives
to explore their structure-activity relationships as PGAML1 inhibitors.[1][2][3] The study
employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular
Similarity Indices Analysis (CoMSIA) to develop predictive models.

Biological Activity Assay: The inhibitory activity of the anthraquinone derivatives against
PGAM1 was determined, and the IC50 values were converted to pIC50 (-logIC50) for the
QSAR analysis.[1] The dataset was divided into a training set of 62 compounds and a test set
of 16 compounds.[1]
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Computational Modeling (CoMFA & CoMSIA): The 3D structures of the compounds were
optimized, and a common scaffold was used for alignment. CoMFA calculates steric and
electrostatic fields, while CoMSIA evaluates five different fields: steric, electrostatic,
hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The resulting models were
validated using various statistical methods.[1]

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for PGAM1 Inhibitors

Parameter CoMFA Model CoMSIA Model
g2 (cross-validated correlation

o 0.81 0.82
coefficient)
r2 (non-cross-validated

] o 0.97 0.96

correlation coefficient)
Number of Components 5 5

Data sourced from a 3D-QSAR study on anthraquinone derivatives as PGAML1 inhibitors.[1][2]
[3]

Table 2: Sample Biological Activity Data for Anthraquinone Derivatives against PGAM1

Compound Substituents IC50 (pM) pIC50

R1=H, R2=0H, R3=H,
1 R4=H, R5=H, R6=H, 10.10 5.00
X=0

62

A comprehensive list of the 62 compounds and their activities can be found in the source
publication.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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